

Introduction: Unveiling a Multifunctional Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Nitropiperonyl alcohol*

Cat. No.: B097566

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6-Nitropiperonyl alcohol, systematically known as (6-nitro-1,3-benzodioxol-5-yl)methanol, is a specialized organic compound distinguished by its unique trifunctional architecture: a primary alcohol, a nitro group, and a methylenedioxy moiety integrated into a single aromatic scaffold. [1][2] This strategic combination of functional groups imparts a versatile reactivity profile, positioning it as a valuable intermediate in advanced organic synthesis and a sophisticated tool in modern biochemical research.[1][3][4]

First synthesized in the latter half of the 20th century, its prominence grew significantly with its application in photoremovable protecting group technologies, where its nitroaromatic system offers superior photolytic efficiency for controlling biological processes with spatial and temporal precision.[1] This guide provides a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of **6-Nitropiperonyl alcohol**, offering field-proven insights for professionals in chemical and biological sciences.

Caption: Chemical Structure of (6-nitro-1,3-benzodioxol-5-yl)methanol.

Physicochemical Properties

6-Nitropiperonyl alcohol is typically supplied as a yellow crystalline powder.[2][3] Its physical and chemical characteristics are dictated by the interplay of its functional groups, which influence its melting point, solubility, and electronic properties. The quantitative properties are summarized below.

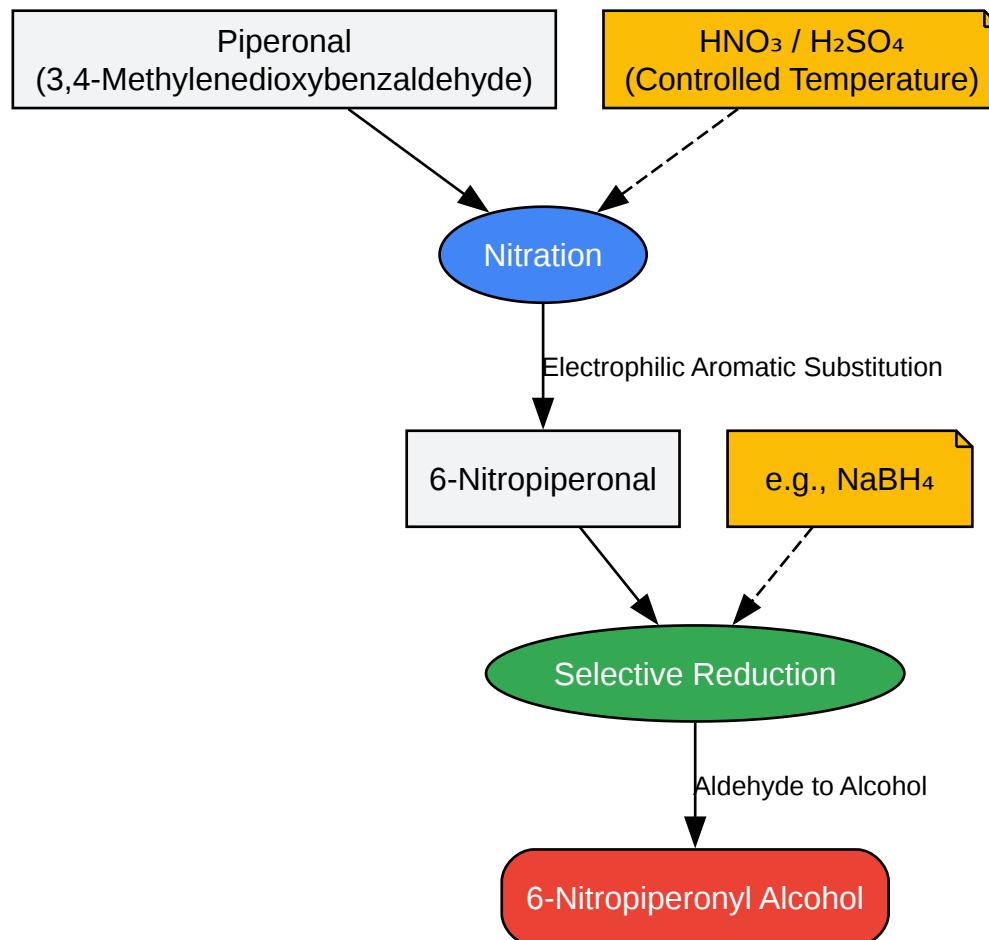
Property	Value	Source(s)
CAS Number	15341-08-9	[1] [4]
Molecular Formula	C ₈ H ₇ NO ₅	[1] [4]
Molecular Weight	197.14 g/mol	[1] [4]
Appearance	Yellow Powder / Solid	[2] [3] [4]
Melting Point	120.5 - 126.5 °C	[3] [4] [5]
Boiling Point	334.23 °C (Estimated)	[4]
Density	1.50 - 1.56 g/cm ³ (Estimated)	[2] [4]
pKa	13.65 ± 0.10 (Predicted)	[4]
Solubility	Slightly soluble in DMSO and Methanol	[4]

Synthesis and Reactivity

Synthetic Pathway

The principal route for synthesizing **6-Nitropiperonyl alcohol** involves the electrophilic nitration of a piperonyl-derived precursor. While direct nitration of 3,4-Methylenedioxybenzyl ethanol is a viable method, a common and controllable laboratory-scale synthesis involves a two-step process starting from the more readily available piperonal (3,4-methylenedioxybenzaldehyde).[\[1\]](#)

- Nitration of Piperonal: Piperonal is nitrated to form 6-Nitropiperonal. This reaction requires careful control of temperature to prevent over-nitration and side-product formation.
- Reduction of 6-Nitropiperonal: The aldehyde functional group of 6-Nitropiperonal is then selectively reduced to a primary alcohol to yield the final product.



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Caption: Two-step synthesis pathway for **6-Nitropiperonyl alcohol** from piperonal.

Exemplary Synthesis Protocol (Two-Step)

Step 1: Synthesis of 6-Nitropiperonal from Piperonal[6]

- **Rationale:** This protocol utilizes concentrated nitric acid for electrophilic aromatic substitution. The reaction is exothermic and must be cooled to ensure regioselectivity and prevent degradation. The product is isolated by precipitation in an ice bath, leveraging its lower solubility in the cold aqueous medium.
- **Methodology:**
 - In a round-bottom flask, suspend piperonal (1.0 g, 6.66 mmol) in concentrated nitric acid (3.3 mL).

- Maintain the suspension at room temperature under vigorous magnetic stirring. The reaction onset is indicated by an immediate color change from colorless to yellow.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-20 minutes.
- Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
- Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid with a saturated sodium bicarbonate (NaHCO_3) solution to neutralize residual acid, followed by distilled water until the filtrate is pH 7.

Step 2: Reduction of 6-Nitropiperonal to **6-Nitropiperonyl Alcohol**

- Rationale: Sodium borohydride (NaBH_4) is a mild reducing agent ideal for selectively reducing aldehydes in the presence of a nitro group. The reaction is typically performed in an alcoholic solvent where both the substrate and reagent are soluble.
- Methodology:
 - Dissolve the synthesized 6-Nitropiperonal (1.0 g, 5.12 mmol) in methanol or ethanol in a round-bottom flask.
 - Cool the solution in an ice bath to 0-5 °C.
 - Slowly add sodium borohydride (0.2 g, 5.3 mmol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.
 - Quench the reaction by slowly adding dilute hydrochloric acid (HCl) until the solution is slightly acidic, which decomposes the excess NaBH_4 .
 - Extract the product into an organic solvent such as ethyl acetate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude **6-Nitropiperonyl alcohol**.
- Purify the product by recrystallization or column chromatography as needed.

Chemical Reactivity

The reactivity of **6-Nitropiperonyl alcohol** is a composite of its constituent functional groups:

- Alcohol Group (- CH_2OH): As a primary alcohol, it undergoes typical reactions such as oxidation to form the corresponding aldehyde (6-Nitropiperonal) or carboxylic acid, and esterification with carboxylic acids or their derivatives to form esters.[\[1\]](#)
- Nitro Group (- NO_2): The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be readily reduced to an amine (- NH_2) using various reducing agents (e.g., $\text{H}_2/\text{Pd-C}$, Sn/HCl), providing a synthetic handle to access amino-substituted derivatives.[\[1\]](#)
- Photolability: The ortho-nitrobenzyl alcohol framework is the basis for its use as a photolabile protecting group. Upon irradiation with UV light (typically around 365 nm), the molecule undergoes an intramolecular rearrangement and subsequent cleavage, releasing the protected molecule and a nitroso byproduct.[\[1\]](#) This property allows for the precise release of biologically active molecules or chemical reagents in a controlled manner.[\[1\]](#)

Expected Spectroscopic Signature

While a dedicated public database spectrum for **6-Nitropiperonyl alcohol** is not readily available, its spectroscopic characteristics can be reliably predicted based on its structure.

- ^1H NMR Spectroscopy:
 - Aromatic Protons: Two singlets are expected in the aromatic region (~7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.
 - Methylenedioxy Protons (- $\text{O}-\text{CH}_2-\text{O}-$): A characteristic singlet would appear around 6.0-6.2 ppm.

- Benzylic Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) is expected around 4.5-4.8 ppm.
 - Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent, typically appearing between 2.0-5.0 ppm.
- ¹³C NMR Spectroscopy:
 - Distinct signals for the six aromatic carbons, with those attached to or influenced by the electron-withdrawing nitro group shifted downfield.
 - A signal for the methylenedioxy carbon (~100-105 ppm).
 - A signal for the benzylic carbon (-CH₂OH) around 60-65 ppm.
 - Infrared (IR) Spectroscopy:
 - O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group, with broadening due to hydrogen bonding.
 - C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
 - C-H Stretch (Aliphatic): Medium bands between 2850-3000 cm⁻¹.
 - N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
 - C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region corresponding to the primary alcohol C-O bond and the ether linkages of the methylenedioxy group.

Applications in Research and Development

The unique structure of **6-Nitropiperonyl alcohol** makes it a highly valuable molecule in several scientific domains.

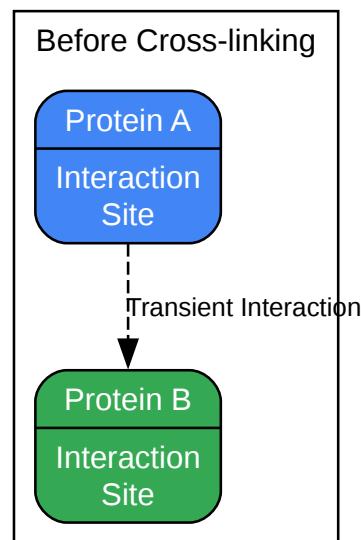
Intermediate in Organic Synthesis

It serves as a key building block for more complex molecules. The alcohol can be functionalized, and the nitro group can be transformed into an amine, which can then participate in a wide range of coupling and derivatization reactions. This makes it a precursor for potential pharmaceuticals, including anticonvulsants and anti-inflammatories, as well as specialized dyes and pigments.[\[1\]](#)

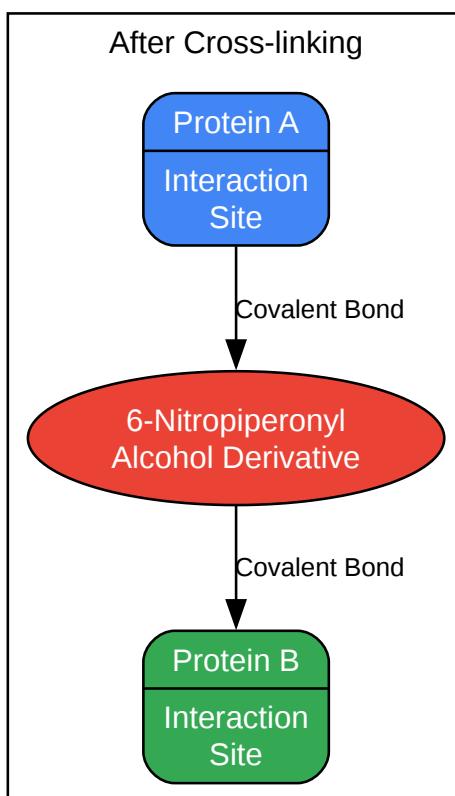
Tool for Proteomics Research

In the study of proteins, **6-Nitropiperonyl alcohol** is used as a biochemical reagent.[\[1\]](#)[\[7\]](#) Its structure allows it to function as a cross-linking agent, forming covalent bonds with specific amino acid residues on proteins.[\[1\]](#) This application is critical for:

- Mapping Protein-Protein Interactions: By linking interacting proteins, researchers can isolate and identify protein complexes within a cell.
- Stabilizing Transient Complexes: It can stabilize weak or temporary protein interactions, making them easier to detect during co-immunoprecipitation experiments.[\[1\]](#)
- Interaction Surface Mapping: It can be used to probe the binding sites of proteins.[\[1\]](#)



Addition of
Cross-linking Reagent



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Caption: Conceptual workflow of protein cross-linking using a derivative of **6-Nitropiperonyl alcohol**.

Photoremovable Protecting Group

This is one of its most sophisticated applications. By attaching **6-Nitropiperonyl alcohol** to a biomolecule (like a nucleotide or an amino acid), the biomolecule's activity is "caged" or blocked. The activity can be restored on-demand by exposing the sample to UV light, which cleaves the 6-Nitropiperonyl group. This provides researchers with powerful control over biological systems, enabling:[1]

- Temporal Control: Activating a biological process at a precise moment.
- Spatial Precision: Activating a process in a specific subcellular location by focusing a beam of light.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **6-Nitropiperonyl alcohol**.

Hazard Identification

Pictogram	GHS Code	Hazard Statement	Source
	GHS07	Warning	
H302		Harmful if swallowed.	
H315		Causes skin irritation.	
H319		Causes serious eye irritation.	

Safe Handling Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
- Hygiene Practices: Do not eat, drink, or smoke in the work area.^[9] Wash hands thoroughly after handling. Avoid generating dust. Keep away from heat, sparks, and open flames.^{[8][9]}

Storage Recommendations

- Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend storage at -20°C under an inert atmosphere for long-term stability.^[4]
- Sensitivities: The compound is noted to be light-sensitive.^[4] Protect from direct sunlight.

Conclusion

6-Nitropiperonyl alcohol is more than a simple chemical intermediate; it is a precisely designed molecular tool. Its chemical properties, governed by the strategic placement of its alcohol, nitro, and methylenedioxy groups, provide a foundation for diverse applications ranging from the synthesis of novel pharmaceuticals to the advanced spatiotemporal control of biological systems. For researchers and developers, a thorough understanding of its synthesis, reactivity, and handling is essential to fully exploit its potential in pushing the boundaries of chemical and biological innovation.

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- To cite this document: BenchChem. [Introduction: Unveiling a Multifunctional Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097566#what-are-the-chemical-properties-of-6-nitropiperonyl-alcohol>

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